molecular formula C10H19ClO B6300371 2-tert-Butyl-2-chloro-3,3-dimethylbutanal CAS No. 106661-47-6

2-tert-Butyl-2-chloro-3,3-dimethylbutanal

Cat. No.: B6300371
CAS No.: 106661-47-6
M. Wt: 190.71 g/mol
InChI Key: HGHJKZHZUWOODI-UHFFFAOYSA-N
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Description

Significance of α-Halo Aldehydes in Organic Synthesis

α-Halo aldehydes are a class of organic compounds characterized by a halogen atom bonded to the carbon atom adjacent to the aldehyde carbonyl group (the α-carbon). These molecules serve as highly versatile and reactive intermediates in organic synthesis. core.ac.uk Their importance stems from the synergistic interaction between the carbonyl group and the chlorine atom. core.ac.uk The electron-withdrawing nature of the carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity facilitates the nucleophilic substitution of the halogen atom. core.ac.uk

Furthermore, the aldehyde functional group itself can undergo nucleophilic addition, and the α-hydrogens (if present) are activated for electrophilic substitution. core.ac.uk This multifunctionality allows α-halo aldehydes to be used as building blocks for a wide array of more complex molecules. fiveable.me They are key precursors in the synthesis of various heterocyclic compounds like furans, pyrroles, and 2-aminothiazoles, which are important in pharmaceuticals and agrochemicals. core.ac.uk They are also used to generate α,β-unsaturated aldehydes and ketones through dehydrohalogenation. libretexts.org The ability to participate in diverse transformations, including Michael additions and annulation cascades, further cements their role as valuable synthons in synthetic chemistry. researchgate.net

Challenges and Opportunities in Stereocontrol with Bulky α-Substituents

Introducing bulky substituents at the α-carbon of an aldehyde creates significant synthetic challenges, primarily related to steric hindrance. When large groups, such as the tert-butyl groups in the subject compound, are present, they can physically block or impede the approach of reagents to the reactive centers of the molecule—namely the aldehyde's carbonyl carbon and the halogen-bearing α-carbon. This steric congestion can dramatically slow down or even prevent reactions that would otherwise proceed smoothly with less hindered analogues.

Scope and Research Objectives for 2-tert-Butyl-2-chloro-3,3-dimethylbutanal

The specific compound, this compound, represents an extreme case of steric hindrance in an α-halo aldehyde. It possesses a chlorine-bearing quaternary stereocenter flanked by two exceptionally bulky tert-butyl groups. Due to this profound steric shielding, the compound is not a common synthetic target, and detailed research findings on its synthesis and reactivity are not widely available in the literature.

The objective of this article is to provide a theoretical examination of this molecule. By applying established principles of organic chemistry derived from studies of less substituted α-halo aldehydes and sterically hindered carbonyls, this analysis will explore the compound's inferred properties and potential reaction pathways. The focus will be on how its unique structure would be expected to govern its chemical behavior, particularly in reactions involving nucleophilic substitution, nucleophilic addition to the carbonyl, and elimination. This exploration serves to highlight the synthetic challenges and theoretical questions posed by such a sterically congested structure.

Chemical Properties

While specific experimental data for this compound is limited, its basic properties can be calculated. For context, these are presented alongside the known properties of the related, less-substituted compound, 2-chloro-3,3-dimethylbutanal. nih.gov

Table 1: Calculated and Experimental Properties of Selected α-Chloro Aldehydes Click on a compound name to view its structure.

This compoundthis compound structure
2-chloro-3,3-dimethylbutanal2-chloro-3,3-dimethylbutanal structure
Property This compound (Calculated) 2-chloro-3,3-dimethylbutanal (Experimental/Calculated) nih.gov
IUPAC Name This compound 2-chloro-3,3-dimethylbutanal
Molecular Formula C10H19ClO C6H11ClO
Molecular Weight 190.71 g/mol 134.60 g/mol
Canonical SMILES CC(C)(C)C(C(C=O)Cl)(C)C CC(C)(C)C(C=O)Cl
InChIKey Not available XUOMQVSEWBWEBA-UHFFFAOYSA-N

Detailed Research Findings and Reactivity Analysis

There are no specific, detailed research findings for this compound in the searched literature. However, its reactivity can be inferred based on the fundamental reactions of α-halo aldehydes and the principles of steric hindrance.

The reactivity of α-halo carbonyl compounds can be classified into several categories, including nucleophilic substitution of the halogen, nucleophilic addition to the carbonyl, and reactions involving the α-hydrogen. core.ac.uk

Nucleophilic Substitution at the α-Carbon: The SN2 reaction is a common pathway for α-halo ketones and aldehydes. nih.gov However, in this compound, the α-carbon is a quaternary center, and it is shielded by two tert-butyl groups. This makes a backside attack, as required for an SN2 mechanism, virtually impossible. An SN1 reaction would require the formation of a secondary carbocation adjacent to a carbonyl group, which is generally unstable. Therefore, nucleophilic substitution at the α-carbon is expected to be extremely slow or not occur under standard conditions.

Nucleophilic Addition to the Carbonyl Group: The addition of nucleophiles to the aldehyde carbonyl is a characteristic reaction. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds readily add to aldehydes. masterorganicchemistry.commsu.edu For this compound, the approach to the carbonyl carbon is severely hindered by the adjacent tert-butyl group and the chlorine-bearing tert-butyl group. While reactions with small, highly reactive nucleophiles might be possible, bulkier nucleophiles would face a significant kinetic barrier.

Elimination Reactions: Dehydrohalogenation to form an α,β-unsaturated aldehyde is a key reaction for many α-halo aldehydes. libretexts.org This typically requires a base to remove a β-hydrogen. The target molecule, this compound, has multiple β-hydrogens on the methyl groups of the two tert-butyl substituents. Reaction with a strong, sterically hindered base (like potassium tert-butoxide) would likely favor an E2 elimination pathway, leading to the formation of an α,β-unsaturated aldehyde. Given the steric congestion around the α-carbon, elimination might be a more favorable pathway than substitution.

Reactions without an α-Hydrogen: Aldehydes that lack an α-hydrogen, like 2,2-dimethylbutanal, can undergo the Cannizzaro reaction in the presence of a strong base. byjus.com While the target molecule does have an α-carbon, it lacks an α-hydrogen. This structural feature makes it a candidate for the Cannizzaro reaction, which involves a disproportionation into a primary alcohol and a carboxylate salt. The extreme steric hindrance might, however, affect the rate of the requisite hydride transfer step.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-2-chloro-3,3-dimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO/c1-8(2,3)10(11,7-12)9(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHJKZHZUWOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=O)(C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543393
Record name 2-tert-Butyl-2-chloro-3,3-dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106661-47-6
Record name 2-tert-Butyl-2-chloro-3,3-dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 Tert Butyl 2 Chloro 3,3 Dimethylbutanal

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 2-tert-Butyl-2-chloro-3,3-dimethylbutanal is the primary site for nucleophilic attack. However, the extreme steric hindrance imposed by the adjacent quaternary carbon, substituted with a tert-butyl group and a chlorine atom, significantly influences the feasibility and outcome of such reactions.

Stereoselectivity in Carbonyl Additions: Felkin-Anh and Chelation-Controlled Models

When considering nucleophilic additions to α-chiral aldehydes, the Felkin-Anh model is a cornerstone for predicting the resulting stereochemistry. bham.ac.ukuvic.cayoutube.com This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the side of the smallest substituent, following the Bürgi-Dunitz trajectory. youtube.com For this compound, the α-carbon is achiral. However, the principles of the Felkin-Anh model, particularly the consideration of steric hindrance, are still highly relevant.

In the case of this compound, the α-position is exceptionally bulky, featuring a tert-butyl group and a chlorine atom. The large tert-butyl group would sterically shield one face of the carbonyl, directing the incoming nucleophile to the opposite face. The chlorine atom, being an electronegative substituent, can also influence the trajectory of the nucleophile. bham.ac.uk

Chelation-controlled models become relevant when the nucleophile or the reaction conditions involve a metal ion that can coordinate with both the carbonyl oxygen and the α-substituent. uvic.canih.govresearchgate.net In the case of this compound, the chlorine atom at the α-position could potentially chelate with a Lewis acid, influencing the conformation of the aldehyde and directing the nucleophilic attack. However, the extreme steric hindrance from the tert-butyl group might impede the formation of a stable chelation complex. Studies on α-chloro aldimines have shown that C-X bonds can participate in chelation control, reversing the diastereoselectivity typically predicted by non-chelation pathways. nih.gov

A hypothetical scenario for the addition of a nucleophile (Nu⁻) to this compound is presented below, illustrating the predicted major product based on the Felkin-Anh model.

ReactantNucleophilePredicted Major DiastereomerControlling Model
This compoundMeLi(2R,3S)- or (2S,3R)-Felkin-Anh
This compoundNaBH₄(2R,3S)- or (2S,3R)-Felkin-Anh
This compound + ZnCl₂Me₂Zn(2R,3R)- or (2S,3S)-Chelation

Influence of Bulky α-Substituents on Diastereoselectivity

The presence of bulky α-substituents is a critical factor in determining the diastereoselectivity of nucleophilic additions to carbonyl compounds. researchgate.net In this compound, the tert-butyl group at the α-position is exceptionally large, which is expected to lead to very high diastereoselectivity in addition reactions. The steric demand of this group would create a strong bias for the nucleophile to attack from the less hindered face of the carbonyl.

Research on Mukaiyama aldol (B89426) additions to α-chloro-substituted aldehydes has shown that sterically hindered nucleophiles can lead to unexpected 1,2-syn selectivity. This highlights that the interplay between the size of the α-substituents and the incoming nucleophile can lead to complex stereochemical outcomes. For this compound, the combination of a tert-butyl group and a chlorine atom at the α-position presents an extreme case of steric congestion, which would likely dominate the stereochemical course of any successful nucleophilic addition.

α-Substitution Reactions via Enol/Enolate Intermediates

The α-carbon of this compound is a quaternary center and lacks a hydrogen atom. Therefore, it cannot form an enol or enolate at this position. However, the aldehyde does possess γ-hydrogens on the tert-butyl group, which could potentially undergo reaction under specific conditions, though such reactions are generally less common. The following sections will discuss the theoretical possibilities for α-functionalization if a hydrogen were present.

Acid- and Base-Promoted α-Functionalization Pathways

Acid-catalyzed α-halogenation of aldehydes and ketones typically proceeds through an enol intermediate. wikipedia.orglibretexts.org In a hypothetical analogue of our target compound with an α-hydrogen, acid catalysis would promote the formation of an enol, which would then react with an electrophile.

Base-promoted α-functionalization occurs via an enolate intermediate. lasalle.edu The acidity of the α-hydrogen is significantly increased by the adjacent carbonyl group. lasalle.edu A strong base can deprotonate the α-carbon to form an enolate, which is a potent nucleophile. For this compound, the absence of an α-hydrogen precludes these typical acid- and base-promoted α-functionalization pathways.

Role of Enamine Catalysis in Stereoselective α-Reactions

Enamine catalysis is a powerful tool for the asymmetric α-functionalization of aldehydes and ketones. nih.govacs.orgacs.org This method involves the reaction of a carbonyl compound with a chiral secondary amine to form a nucleophilic enamine intermediate. acs.org This intermediate can then react with an electrophile, and subsequent hydrolysis releases the α-functionalized carbonyl compound and regenerates the chiral amine catalyst.

For this compound, the steric hindrance around the carbonyl group would likely make the formation of the enamine intermediate extremely challenging. The bulky tert-butyl and chloro substituents at the α-position would clash with the substituents on the amine catalyst, potentially inhibiting the reaction. However, if enamine formation were possible, it would open up pathways for stereoselective α-alkylation and other functionalizations. princeton.edunih.govresearchgate.net

Intramolecular α-Alkylation Pathways

Intramolecular α-alkylation reactions are a valuable method for the construction of cyclic compounds. masterorganicchemistry.comnih.govresearchgate.net These reactions typically involve the formation of an enolate which then displaces a leaving group within the same molecule to form a ring. Given that this compound lacks an α-hydrogen, it cannot form the necessary enolate for a standard intramolecular α-alkylation.

However, alternative intramolecular pathways could be envisioned. For instance, a radical-based cyclization could potentially be initiated at the C-Cl bond. Furthermore, under specific catalytic conditions, activation of a C-H bond on one of the methyl groups of the pivaloyl moiety could lead to cyclization, although this would be a more complex and less predictable transformation.

Elimination Reactions Involving the Halogen Moiety

Elimination reactions, particularly dehydrohalogenation, are fundamental transformations for alkyl halides. However, the specific structure of this compound imposes significant constraints on these pathways.

The E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular) mechanisms are the primary pathways for dehydrohalogenation. The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), simultaneously forming a double bond and expelling the halide. brainly.commsu.edu This mechanism requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. The E1 reaction is a two-step process that begins with the slow, unimolecular ionization of the alkyl halide to form a carbocation intermediate. spcmc.ac.in A weak base then removes a β-proton from this intermediate to form the alkene. spcmc.ac.in

A critical and absolute requirement for both E1 and E2 elimination reactions is the presence of at least one hydrogen atom on a β-carbon. msu.edu In the case of this compound, the α-carbon (C2) is bonded to the chlorine atom, a tert-butyl group, the aldehyde group, and the C3 of the butanal chain. The β-carbons are therefore the three methyl carbons of the tert-butyl group and the C3-carbon of the main chain.

An analysis of the structure reveals the following:

The C3-carbon is a quaternary center , substituted with two methyl groups and the C4-methyl group. It has no hydrogen atoms.

The tert-butyl group attached to the α-carbon (C2) consists of a central quaternary carbon bonded to three methyl groups. This central carbon has no hydrogens, and its methyl groups are γ-carbons relative to the C2 position.

Therefore, This compound has no β-hydrogens . As a direct consequence, it cannot undergo dehydrohalogenation via either the E1 or E2 mechanistic pathways. msu.edu

Regioselectivity in dehydrohalogenation, which determines the position of the newly formed double bond, is typically governed by Zaitsev's rule or Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product, particularly with small, strong bases. msu.edustackexchange.com Hofmann's rule predicts that the less substituted alkene will be the major product, which often occurs when using a sterically bulky base. stackexchange.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In E2 reactions, this is dictated by the required anti-periplanar geometry of the β-hydrogen and the leaving group, which often leads to the preferential formation of the (E)-alkene. msu.edu

Since this compound cannot undergo dehydrohalogenation due to the lack of β-hydrogens, the concepts of regioselectivity (Zaitsev vs. Hofmann products) and stereoselectivity in this context are not applicable.

In typical alkyl halide reactions, the choice of base and reaction conditions can favor elimination over substitution. Strong, non-nucleophilic bases, especially sterically hindered ones like potassium tert-butoxide, are often used to promote E2 elimination. stackexchange.com However, in the absence of β-hydrogens, a base cannot function as a Brønsted-Lowry base to effect elimination. Instead, it must act as a nucleophile.

The potential sites for nucleophilic attack in this compound are the α-carbon (bearing the chlorine) and the carbonyl carbon of the aldehyde.

SN2 Attack at the α-Carbon: A bimolecular nucleophilic substitution (SN2) reaction at the tertiary α-carbon is extremely unlikely due to severe steric hindrance. msu.edubyjus.com The presence of two bulky groups (a tert-butyl group and a neopentyl-like structure) effectively shields the α-carbon from backside attack by a nucleophile. msu.edu

Nucleophilic Addition to the Carbonyl: The aldehyde group presents an alternative electrophilic site. Aldehydes readily undergo nucleophilic addition reactions. libretexts.orgopenstax.org However, this carbonyl group is also exceptionally sterically hindered, being flanked by a tert-butyl group and a quaternary carbon. While aldehydes are generally more reactive than ketones, the immense steric crowding around the carbonyl in this molecule would significantly slow down or potentially prevent attack by even small nucleophiles. libretexts.orgopenstax.org

SN1/E1 Conditions: Under conditions that favor ionization (polar, protic solvents and heat), an SN1 reaction could compete with rearrangement pathways. However, even if a carbocation forms, the subsequent attack by a weak nucleophile would still face significant steric challenges.

Ultimately, the extreme steric congestion of the molecule makes it largely unreactive towards bases and nucleophiles under standard elimination or substitution conditions.

Other Key Organic Transformations

Given the constraints on standard elimination and substitution reactions, the reactivity of this compound is expected to be dominated by pathways involving intermediates such as carbocations and radicals.

Under conditions that promote ionization, such as in the presence of a Lewis acid (e.g., AlCl₃) or in a polar solvent, the C-Cl bond can cleave to form a tertiary carbocation. spcmc.ac.inlibretexts.org While this carbocation cannot eliminate a β-proton, it is highly susceptible to skeletal rearrangements to form a more stable carbocation. nih.gov This process is known as a Wagner-Meerwein rearrangement. spcmc.ac.inyoutube.com

In this specific case, the initially formed tertiary carbocation can undergo a 1,2-methyl shift from the adjacent quaternary C3 center. This migration of a methyl group with its bonding pair of electrons results in the formation of a new, more stable tertiary carbocation. This type of rearrangement is a classic example of a "Whitmore shift," driven by the formation of a thermodynamically favored carbocation. spcmc.ac.in The driving force is often the relief of steric strain in addition to carbocation stability. libretexts.org

Table 1: Proposed Wagner-Meerwein Rearrangement of the this compound-derived Carbocation
StepStructureDescription
Initial Carbocation FormationInitial tertiary carbocation structureIonization of the C-Cl bond forms a sterically congested tertiary carbocation at C2.
1,2-Methyl ShiftTransition state of methyl shiftA methyl group from the adjacent quaternary center (C3) migrates to the electron-deficient C2.
Rearranged CarbocationRearranged tertiary carbocation structureA new, potentially more stable, tertiary carbocation is formed at C3. This rearranged cation could then be trapped by a nucleophile or undergo other reactions.

The tertiary C-Cl bond in this compound can also undergo homolytic cleavage upon exposure to heat or UV light, initiating radical-mediated processes. The stability of the resulting carbon radical is a key factor; tertiary radicals are significantly more stable and easier to form than secondary or primary radicals due to hyperconjugation. stackexchange.commasterorganicchemistry.com

Once formed, the tertiary radical centered on C2 can participate in several reactions. Atmospheric and combustion studies on the structurally similar 3,3-dimethylbutanal and 3,3-dimethylbutanone show that radical abstraction and subsequent reactions are major degradation pathways. researchgate.netcopernicus.orgcopernicus.org By analogy, potential pathways for the radical derived from this compound include:

Abstraction of the Aldehydic Hydrogen: The radical center could facilitate the intramolecular abstraction of the weakly bound aldehydic hydrogen, leading to further rearrangement or fragmentation.

Radical Coupling: The radical could couple with another radical, such as a chlorine radical, to terminate the chain reaction. youtube.com

Reaction with Oxygen: In the presence of oxygen, the carbon-centered radical would rapidly form a peroxy radical (ROO•), which can then undergo various atmospheric reactions, potentially leading to the formation of carbonyl compounds and other oxidation products. researchgate.netcopernicus.org

Table 2: Potential Products from Radical Processes Based on Analogous Compounds
Initiating RadicalReaction TypePotential ProductsReference/Analogy
Cl•Hydrogen AbstractionCarbonyl compounds (e.g., acetone (B3395972), 2,2-dimethylpropanal), Nitrated compounds (in presence of NO)Degradation of 3,3-dimethylbutanal. researchgate.netcopernicus.org
OH•Hydrogen AbstractionFormaldehyde, Acetone, Peroxyacyl nitrates (in presence of NO₂)Degradation of 3,3-dimethylbutanone. researchgate.netcopernicus.org
R• (from C-Cl homolysis)Radical CouplingDimeric structures, Re-formation of starting material (with Cl•)General radical termination steps. youtube.com

Aldol and Related Condensation Reactions with α-Chloro Aldehyde Substrates

The Aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. wikipedia.orgkhanacademy.orgyoutube.com In the case of this compound, the presence of a chlorine atom at the α-position and the absence of an α-hydrogen atom preclude it from acting as the enolate component in a typical base-catalyzed Aldol reaction. However, it can potentially act as an electrophilic acceptor for an enolate derived from another carbonyl compound.

The significant steric hindrance at the carbonyl carbon of this compound would likely make it a challenging substrate for Aldol-type reactions. The approach of a nucleophilic enolate would be severely impeded by the bulky tert-butyl and dimethylbutyl groups. In studies involving sterically hindered aldehydes like pivaldehyde (2,2-dimethylpropanal), it has been noted that they can participate in condensation reactions, although often requiring specific catalysts or conditions to overcome the steric barrier. quora.comquora.comvedantu.com For instance, the reaction of 2-methylpropanal, which has a single α-hydrogen, can be directed towards either Aldol or Cannizzaro reactions depending on the conditions, with steric factors playing a crucial role. quora.comquora.com

In a hypothetical crossed Aldol condensation, where a less hindered enolate (e.g., from acetone or acetaldehyde) reacts with this compound, the reaction would likely proceed slowly, if at all, under standard conditions. The formation of the corresponding β-hydroxy-α-chloro aldehyde would be the expected initial product. Subsequent elimination of water to form an α,β-unsaturated aldehyde, a common feature of Aldol condensations, would not be possible in this case as there is no hydrogen atom on the α-carbon to be eliminated along with the hydroxyl group.

Table 1: Plausible Outcomes of Aldol-Type Reactions with this compound as an Electrophile

Enolate SourceExpected ProductPlausible YieldNotes
Acetone4-hydroxy-5-chloro-5-tert-butyl-6,6-dimethylheptan-2-oneVery LowReaction is likely to be very slow due to steric hindrance.
Acetaldehyde3-hydroxy-4-chloro-4-tert-butyl-5,5-dimethylhexanalVery LowSignificant steric clash between the enolate and the aldehyde.
Cyclohexanone2-(1-hydroxy-2-chloro-2-tert-butyl-3,3-dimethylpropyl)cyclohexan-1-oneExtremely LowThe bulky nucleophile would face extreme difficulty in approaching the electrophilic center.

It is important to note that these are predicted outcomes based on general principles, and actual experimental results could vary significantly. The Darzens reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester (glycidic ester), provides a related transformation. While typically employing α-haloesters, a similar reaction with an α-chloro aldehyde could be envisioned, potentially leading to the formation of an epoxide.

Friedel-Crafts Type Reactions with Halogenated Precursors

Friedel-Crafts reactions are a fundamental method for the alkylation and acylation of aromatic rings. wikipedia.orgnih.gov The use of an α-chloro aldehyde such as this compound as a precursor in a Friedel-Crafts reaction is not a conventional approach. Typically, alkyl halides or acyl halides are used as electrophiles in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgnih.gov

If this compound were to be subjected to Friedel-Crafts conditions with an aromatic substrate like benzene, several reaction pathways could be considered, though all are likely to be inefficient.

Alkylation via the α-chloro group: The Lewis acid could coordinate to the chlorine atom, facilitating its departure to form a carbocation at the α-position. However, the formation of a secondary carbocation adjacent to a bulky tert-butyl group would be sterically and electronically disfavored. Furthermore, the presence of the aldehyde group, which is a deactivating group, could complicate the reaction by complexing with the Lewis acid.

Acylation-type reaction: It is conceivable that the aldehyde could be activated by the Lewis acid, leading to a species that could acylate the aromatic ring. However, Friedel-Crafts acylation typically requires an acyl halide or anhydride. The direct use of an aldehyde is uncommon and generally inefficient.

A more plausible, albeit still challenging, scenario would be an intramolecular Friedel-Crafts reaction if the compound were part of a larger molecule containing an aromatic ring. However, for the parent compound itself, intermolecular reactions with external aromatic substrates are expected to be highly unfavorable due to the aforementioned steric and electronic factors. Research on the Friedel-Crafts reactions of pivaloyl chloride (2,2-dimethylpropanoyl chloride) has shown that decarbonylation can occur to form the tert-butyl cation, which then acts as the alkylating agent. A similar decarbonylation of the acylium-like intermediate derived from this compound is a possibility, which would lead to the formation of a highly substituted carbocation that could then alkylate the aromatic ring.

Table 2: Hypothetical Products of Friedel-Crafts Reaction of this compound with Benzene

Proposed PathwayHypothetical ProductPlausible YieldMechanistic Consideration
Alkylation (via α-chloro)(1-chloro-1-phenyl-2,2-dimethylpropyl)benzeneExtremely LowFormation of a sterically hindered secondary carbocation is highly unfavorable.
Decarbonylation-Alkylationtert-pentylbenzeneLowFormation of a tertiary carbocation followed by alkylation is more plausible but likely inefficient.
Direct Formylation-NegligibleFriedel-Crafts formylation is generally not feasible under these conditions.

Oxidative Transformations

The oxidation of aldehydes to carboxylic acids is a common and well-established transformation in organic chemistry. researchgate.netorganic-chemistry.org For this compound, this would involve the conversion of the aldehyde group to a carboxylic acid group, yielding 2-tert-butyl-2-chloro-3,3-dimethylbutanoic acid.

A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). Given the steric hindrance around the aldehyde functionality, stronger oxidizing agents might be required to achieve a reasonable reaction rate.

The presence of the α-chloro substituent could potentially influence the reaction. Under strongly basic and oxidative conditions, there might be a possibility of competing elimination or substitution reactions, although the neopentyl-like structure would make SN2 reactions very slow.

Another potential oxidative transformation is oxidative cleavage. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents like hot, concentrated potassium permanganate or ozone followed by an oxidative workup can cleave carbon-carbon bonds. youtube.com In this case, the bond between the carbonyl carbon and the α-carbon could potentially be cleaved. This would lead to the formation of carbon dioxide and a ketone, 2,2-dimethyl-3-butanone (pinacolone). However, this is a harsh reaction and would likely require forcing conditions.

Table 3: Potential Products of Oxidative Transformations of this compound

Oxidizing AgentPlausible Product(s)Reaction ConditionsNotes
Potassium Permanganate (KMnO₄)2-tert-butyl-2-chloro-3,3-dimethylbutanoic acidAcidic or basic, heatStandard oxidation of an aldehyde.
Chromic Acid (H₂CrO₄)2-tert-butyl-2-chloro-3,3-dimethylbutanoic acidJones conditions (CrO₃, H₂SO₄, acetone)A common method for oxidizing aldehydes.
Ozone (O₃), then H₂O₂Carbon dioxide + 2,2-dimethyl-3-butanone (Pinacolone)Ozonolysis with oxidative workupRepresents a more drastic oxidative cleavage pathway.

Stereochemical Control in Syntheses and Transformations of 2 Tert Butyl 2 Chloro 3,3 Dimethylbutanal

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another. For α-chiral aldehydes, this is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting molecule.

The direct enantioselective α-functionalization of aldehydes, including α-chlorination, has been significantly advanced through organocatalysis. Aminocatalysis, which proceeds via enamine or iminium ion intermediates, offers a powerful method for creating chiral centers.

The design of the catalyst is paramount in achieving high enantioselectivity. For the α-chlorination of aldehydes, catalysts such as imidazolidinones and Jørgensen–Hayashi-type diarylprolinol silyl (B83357) ethers have proven effective. nih.govorganic-chemistry.org These catalysts form a chiral enamine with the aldehyde substrate. The subsequent attack by an electrophilic chlorine source, like N-chlorosuccinimide (NCS), is directed to one face of the enamine by the bulky substituents on the catalyst, leading to the preferential formation of one enantiomer of the α-chloro aldehyde. acs.org

A significant challenge in these reactions is the potential for competing, non-selective reaction pathways involving neutral intermediates. nih.gov Research has shown that the choice of solvent can dramatically influence the reaction mechanism. For instance, using a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP) can stabilize the charged iminium ion intermediates over neutral aminal species. nih.govacs.org This stabilization funnels the reaction through a more selective pathway, resulting in higher yields and enantioselectivities even with lower catalyst loadings. nih.gov The ability of a catalyst to override the inherent stereochemical bias of a pre-existing chiral center in the aldehyde is also a key feature of a robust catalytic system. organic-chemistry.org

Table 1: Representative Organocatalysts for Enantioselective α-Chlorination of Aldehydes
Catalyst TypeExample CatalystTypical Chlorinating AgentKey Mechanistic FeatureReference
ImidazolidinoneMacMillan's CatalystPerchlorinated QuinoneForms a chiral iminium ion, directing the approach of the electrophile. organic-chemistry.orgresearchgate.net
Diarylprolinol Silyl EtherJørgensen–Hayashi CatalystN-Chlorosuccinimide (NCS)Forms a chiral enamine; reaction pathway can be controlled by solvent choice (e.g., HFIP). nih.govacs.org

An alternative to using a chiral catalyst is to employ a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. blogspot.com

Commonly used auxiliaries include Evans oxazolidinones and amides derived from pseudoephedrine or pseudoephenamine. wikipedia.orgnih.gov In a typical sequence for synthesizing an α-chiral aldehyde, a carboxylic acid is first coupled to the chiral auxiliary. The α-carbon is then deprotonated to form a chiral enolate. The geometry of this enolate and the steric hindrance provided by the auxiliary direct the approach of an electrophile to one face of the enolate. wikipedia.orgblogspot.com For instance, in the Evans aldol (B89426) reaction, a (Z)-enolate is typically formed, and the bulky substituent on the oxazolidinone ring blocks one face, leading to highly diastereoselective alkylation or aldol addition. wikipedia.orgblogspot.com The resulting product can then be cleaved (e.g., via reduction) to release the chiral aldehyde and recover the auxiliary. Pseudoephenamine has been shown to be particularly effective for the synthesis of molecules with sterically demanding quaternary carbon centers. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryKey Structural FeatureTypical ApplicationRemoval MethodReference
Evans OxazolidinonesChiral substituted oxazolidinone ringDiastereoselective enolate alkylation, aldol reactionsHydrolysis, reduction, or transamination wikipedia.orgblogspot.com
Pseudoephedrine/Pseudoephenamine AmidesDerived from (1R,2R)- or (1S,2S)-pseudoephedrineDiastereoselective enolate alkylation to form chiral acids, ketones, or alcoholsAcidic or basic hydrolysis (for acids), addition of organolithiums (for ketones) wikipedia.orgnih.gov
CamphorsultamRigid bicyclic structure derived from camphorAsymmetric Diels-Alder reactions, alkylationsHydrolysis with LiOH/H₂O₂ wikipedia.org

Diastereoselective Strategies

When a molecule already contains one or more stereocenters, introducing a new one can result in the formation of diastereomers. Diastereoselective strategies aim to control this process to favor the formation of a single diastereomer.

Substrate control relies on the existing stereocenters within a molecule to direct the stereochemical course of a reaction. The inherent steric and electronic properties of the substrate, like 2-tert-Butyl-2-chloro-3,3-dimethylbutanal, can create a facial bias for the approach of incoming reagents. ox.ac.uk The two large tert-butyl groups create a highly congested environment around the C2 stereocenter. In reactions at the aldehyde carbonyl, such as a Grignard addition or reduction, the existing α-chloro stereocenter will direct the nucleophile to attack from the less sterically hindered face, a phenomenon known as Felkin-Anh-type 1,2-induction. The relative orientation of the substituents at the α-carbon dictates the trajectory of the nucleophilic attack on the adjacent carbonyl group, leading to a predictable diastereomeric outcome in the resulting alcohol.

Protecting groups are used to temporarily mask a reactive functional group, but they can also play a crucial role in influencing stereoselectivity. cem.compressbooks.pub By changing the functional group, a protecting group alters the steric and electronic nature of that part of the molecule, which can, in turn, affect the outcome of a nearby reaction. libretexts.org

For an aldehyde like this compound, the carbonyl group can be protected as a cyclic acetal (B89532) by reacting it with a diol. chemistrysteps.com This transformation from a planar sp² carbonyl to a tetrahedral sp³ acetal significantly changes the local steric environment. This new steric profile can alter the preferred conformation of the molecule and influence the diastereoselectivity of a subsequent reaction at a different site. For example, if a reaction were to be performed elsewhere on the molecule, the bulky protected aldehyde could direct the approach of a reagent, leading to a different diastereomeric ratio than would be observed without the protecting group. The ability to introduce and remove these groups under specific conditions allows for stereodivergence—the selective synthesis of different diastereomers from a common intermediate simply by choosing whether or not to use a protecting group, or by choosing different protecting groups. cem.com

Table 3: Common Protecting Groups for Aldehydes and Their Removal
Protecting GroupFormation ReagentsStabilityDeprotection ConditionsReference
Cyclic Acetal (Dioxolane)Ethylene glycol, acid catalystStable to bases, nucleophiles, hydrides, organometallicsAqueous acid (e.g., HCl, TsOH) pressbooks.pubchemistrysteps.com
Dithiane1,3-Propanedithiol, Lewis acidStable to bases, nucleophiles, hydrides, organometallicsMercury(II) salts, oxidative conditions (e.g., NCS) cem.com
Silyl Ether (of the enol)LDA, then a chlorotrialkylsilane (e.g., TMSCl)Varies with silyl group; generally stable to non-aqueous conditionsAqueous acid or fluoride (B91410) ion (e.g., TBAF) libretexts.org

Dynamic Kinetic Resolution and Related Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of a standard kinetic resolution. wikipedia.orgprinceton.edu This process requires two key components: a method for rapidly and reversibly interconverting (racemizing) the enantiomers of the starting material and a chiral catalyst or reagent that selectively reacts with only one of those enantiomers. princeton.edu

For an α-chiral aldehyde, racemization can be achieved by forming an achiral enol or enamine intermediate, which can be protonated on either face to regenerate the racemic aldehyde. nih.govnih.gov In the context of this compound, a primary or secondary amine catalyst could facilitate this racemization via enamine formation. nih.govchemistryviews.org Simultaneously, a highly enantioselective process, such as a metal-catalyzed reaction or an enzymatic acylation, irreversibly transforms one enantiomer (e.g., the R-enantiomer) into the desired product. nih.gov As the R-enantiomer is consumed, the racemization equilibrium of the starting material is constantly re-established (in accordance with Le Châtelier's principle), converting the S-enantiomer into the reactive R-enantiomer until, theoretically, all of the starting material is converted into a single enantiomer of the product. princeton.edu The success of a DKR hinges on the relative rates of racemization and reaction; ideally, the rate of racemization should be significantly faster than the rate of the enantioselective reaction (k_rac > k_fast). princeton.edu

Theoretical and Computational Chemistry Studies of 2 Tert Butyl 2 Chloro 3,3 Dimethylbutanal

Conformational Analysis and Steric Effects

The presence of two bulky tert-butyl groups and a chlorine atom at the α-position to the carbonyl group introduces significant steric strain, which dictates the molecule's preferred three-dimensional structure and its chemical reactivity.

The tert-butyl group is known for its significant steric bulk, which can dramatically influence the geometry and reactivity of a molecule. nih.gov In 2-tert-Butyl-2-chloro-3,3-dimethylbutanal, one tert-butyl group is attached to the carbonyl carbon, while the other is part of the neopentyl-like structure adjacent to it. This arrangement creates a highly crowded environment around the reactive aldehyde functional group.

Steric hindrance from bulky substituents can decrease reactivity, particularly in reactions that involve nucleophilic attack at the carbonyl carbon, such as SN2 reactions. byjus.compw.live The approach of a nucleophile is physically blocked by the large alkyl groups, making reactions at this site less favorable compared to less substituted aldehydes. byjus.com For instance, in related haloalkanes, steric hindrance is a primary factor determining the rate of SN2 displacement, with reactivity decreasing as substitution increases (primary > secondary > tertiary). byjus.comlearncbse.in This principle suggests that the reactivity of the α-chloro position in the subject compound would be similarly diminished.

The steric strain also influences bond angles and lengths, forcing the molecule to adopt a conformation that minimizes these unfavorable interactions. This can lead to a distorted geometry compared to idealized tetrahedral or trigonal planar arrangements.

Computational methods like Molecular Mechanics (MM3) and Density Functional Theory (DFT) are essential for identifying the most stable conformations of flexible and sterically hindered molecules. bohrium.com These methods calculate the potential energy of different spatial arrangements of atoms to find the lowest energy (most stable) structures.

For a molecule like this compound, a potential energy surface scan would be performed by systematically rotating the single bonds, particularly the C-C bonds connecting the bulky groups. DFT calculations, often using functionals like B3LYP, are employed to optimize the geometry of these conformers and determine their relative energies. researchgate.net Studies on similar complex molecules, such as substituted pyrrolo[1,2-b] researchgate.netyoutube.comresearchgate.nettriazines, have successfully used DFT to analyze conformations involving tert-butyl groups. nih.gov

The likely stable conformations would seek to minimize the steric clash between the two tert-butyl groups, the chlorine atom, and the carbonyl oxygen. This would probably result in a staggered arrangement where the largest groups are positioned as far apart as possible.

Table 1: Hypothetical Relative Energies of Conformers This interactive table presents hypothetical data based on typical computational findings for sterically hindered molecules.

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol) (DFT/B3LYP)
Anti-periplanar180°0.00
Gauche60°3.5
Eclipsed8.2

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are used to explore the pathways of chemical reactions, providing detailed information about transition states and the factors that control reaction outcomes. researchgate.net

DFT calculations are a cornerstone for studying reaction mechanisms, allowing for the location of transition states and the calculation of activation energy barriers. researchgate.netnih.gov For reactions involving this compound, such as nucleophilic addition to the carbonyl or substitution of the chlorine atom, DFT can model the entire reaction coordinate.

The process involves identifying the structures of the reactants, products, and the high-energy transition state that connects them. youtube.com The energy difference between the reactants and the transition state gives the activation energy, which is crucial for predicting reaction rates. For example, in studies of reactions involving late-transition metals, DFT has been benchmarked against high-level methods like CCSD(T) to accurately determine reaction barriers. scispace.com Investigations into the atmospheric degradation of related compounds have also used DFT to calculate rate constants and reaction mechanisms. semanticscholar.org

Table 2: Representative Calculated Energy Barriers for a Reaction This interactive table shows sample data for a hypothetical nucleophilic addition reaction, illustrating typical outputs from DFT studies.

Reaction StepMethodCalculated Energy Barrier (kcal/mol)
Nucleophilic AttackDFT (B3LYP)20.7
Proton TransferDFT (B3LYP)5.4

Analysis of the electronic structure provides insight into a molecule's reactivity. Descriptors such as the Molecular Electrostatic Potential (MEP) map are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. bohrium.com

For this compound, an MEP map would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating its nucleophilic character and propensity to be attacked by electrophiles. Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon, marking it as the primary site for nucleophilic attack. The chlorine atom, being electronegative, would also influence the electron distribution, creating a complex potential surface. Such analyses are standard in computational studies to account for chemical reactivity and site selectivity. bohrium.com

The solvent in which a reaction is conducted can have a profound impact on its pathway, rate, and stereochemical outcome. nih.gov Computational models can account for these solvent effects, typically through implicit continuum solvation models (like PCM) or by including explicit solvent molecules in the calculation. researchgate.netnih.gov

For reactions involving a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering activation energies. For example, studies on the reactions of chlorine atoms with alkanes have shown that the solvent can influence the position of attack. acs.org In the context of SN2 reactions, the choice between aqueous and alcoholic KOH can determine whether substitution or elimination is the major pathway, highlighting the critical role of the solvent environment. learncbse.in Computational modeling of these solvent effects is crucial for accurately predicting reaction outcomes and understanding the mechanisms that govern stereocontrol.

Predicting Stereochemical Outcomes via Computational Models

Computational models are instrumental in forecasting the three-dimensional arrangement of atoms in the products of a chemical reaction. For reactions involving this compound, which possesses a chiral center at the α-carbon, understanding the factors that control the formation of one stereoisomer over another is of paramount importance.

Zimmerman-Traxler Transition State Analysis

The Zimmerman-Traxler model is a well-established theoretical framework used to predict the diastereoselectivity of aldol (B89426) and related reactions involving enolates. openochem.orgyoutube.com It postulates a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. youtube.com The stereochemical outcome is then determined by the energetic preferences of the substituents on this ring, primarily driven by the minimization of steric hindrance. openochem.orgnih.govharvard.edu

In the context of reactions involving the enolate derived from a ketone reacting with this compound, the bulky tert-butyl and 3,3-dimethylbutyl groups would be expected to dominate the geometry of the transition state. According to the model, the transition state that places the largest substituents in pseudo-equatorial positions will be the most stable and therefore the lowest in energy, leading to the major product. nih.gov

For this compound, the Zimmerman-Traxler model would predict that the large 3,3-dimethylbutyl group on the aldehyde will preferentially occupy a pseudo-equatorial position in the chair-like transition state to avoid unfavorable 1,3-diaxial interactions. nih.gov The relative orientation of the enolate substituents would then determine whether the syn or anti product is favored. For instance, a (Z)-enolate typically leads to the syn product, while an (E)-enolate generally yields the anti product, as this arrangement minimizes steric clashes within the transition state structure. harvard.edu

It is important to note that while the Zimmerman-Traxler model provides a powerful predictive tool, its accuracy can be influenced by factors such as the nature of the metal counterion and the specific solvent environment. youtube.comharvard.edu Computational calculations, such as Density Functional Theory (DFT), can be employed to refine these predictions by calculating the relative energies of the possible transition states, thus providing a more quantitative assessment of the expected diastereoselectivity.

Elucidation of Chelation vs. Non-Chelation Pathways

The presence of a chlorine atom at the α-position of this compound introduces the possibility of chelation control in its reactions with nucleophiles. This involves the metal center of the nucleophilic reagent coordinating to both the carbonyl oxygen and the α-chloro substituent, forming a rigid cyclic intermediate that directs the approach of the nucleophile.

Typically, α-halo aldehydes are predicted to react via a non-chelation pathway, often described by the Felkin-Anh or Cornforth-Evans models. acs.org In these models, the electronegative chlorine atom is positioned anti-periplanar to the incoming nucleophile to minimize dipole-dipole interactions, leading to a predictable stereochemical outcome.

However, studies have shown that chelation control can be enforced in reactions of α-halo carbonyl compounds, particularly with the use of organozinc reagents in weakly coordinating solvents. acs.orgresearchgate.net In such cases, the zinc metal can form a five-membered chelate with the chlorine and oxygen atoms. This chelation pathway would lead to the opposite diastereomer compared to the non-chelation pathway.

Computational modeling can be used to determine the relative energies of the transition states for both the chelation and non-chelation pathways. By comparing the calculated activation barriers, it is possible to predict which pathway is more favorable under specific reaction conditions. For this compound, the large steric bulk of the tert-butyl and 3,3-dimethylbutyl groups might influence the feasibility of forming a stable chelate structure.

Table 1: Theoretical Pathways for Nucleophilic Addition to this compound
PathwayKey FeatureControlling FactorPredicted Outcome
Non-Chelation (Felkin-Anh/Cornforth-Evans)Anti-periplanar alignment of nucleophile and chloro groupDipole minimization and steric hindranceFavored with strongly coordinating solvents and certain metals
ChelationCoordination of metal to both carbonyl oxygen and chlorineFormation of a rigid, five-membered cyclic intermediateFavored with organozinc reagents and weakly coordinating solvents

Stability and Reactivity of Key Intermediates (e.g., Enamines, Iminium Ions, Carbocations)

Enamines: Enamines are formed from the reaction of the aldehyde with a secondary amine. They are key intermediates in many carbon-carbon bond-forming reactions. Computational studies have shown that the stability of enamines is significantly affected by steric hindrance. nih.govacs.org For an α-branched aldehyde like this compound, the formation of the corresponding enamine is expected to be less favorable compared to less sterically hindered aldehydes due to the bulky groups surrounding the carbonyl carbon. nih.gov The polarity of the solvent also plays a role, with polar solvents generally favoring enamine formation. nih.gov

Iminium Ions: Iminium ions are formed by the protonation or alkylation of an imine, which itself is formed from the reaction of the aldehyde with a primary amine. These intermediates are highly electrophilic and are susceptible to nucleophilic attack. openochem.org DFT calculations can be used to explore the energetics of iminium ion formation. rsc.org Studies have indicated that the formation of the iminium ion can be the rate-determining step in some catalytic cycles. rsc.org The presence of the electron-withdrawing chloro group in this compound would likely increase the electrophilicity of the corresponding iminium ion.

Carbocations: In certain reactions, particularly under acidic conditions or in the course of nucleophilic substitution at the α-carbon, a carbocation intermediate could be formed. The initial carbocation would be at the α-position, adjacent to both a tert-butyl group and a 3,3-dimethylbutyl group. This would be a tertiary carbocation, which is generally considered to be relatively stable. However, a key feature of carbocation chemistry is their propensity to undergo rearrangement to form more stable species. libretexts.orglibretexts.org

Given the structure of this compound, a 1,2-alkyl shift is a plausible rearrangement pathway. masterorganicchemistry.com Specifically, a methyl group from the adjacent quaternary carbon of the 3,3-dimethylbutyl group could migrate to the initial carbocation center. This would result in the formation of a different tertiary carbocation, potentially driven by the relief of steric strain. Computational methods can be used to calculate the relative energies of the initial and rearranged carbocations and the transition state for the rearrangement, thereby predicting the likelihood of such a process occurring.

Table 2: Properties of Key Intermediates in the Chemistry of this compound
IntermediateFormationKey Computational InsightsExpected Reactivity
EnamineReaction with a secondary amineFormation is sterically hindered and less favorable than for unbranched aldehydes. nih.govacs.orgActs as a nucleophile in C-C bond formation.
Iminium IonReaction with a primary amine followed by protonation/alkylationFormation can be rate-determining; chloro group enhances electrophilicity. rsc.orgHighly electrophilic; susceptible to nucleophilic attack.
CarbocationLoss of chloride ion from the α-positionInitial tertiary carbocation can undergo a 1,2-alkyl shift to form a different, potentially more stable, tertiary carbocation. masterorganicchemistry.comCan be trapped by a nucleophile or undergo elimination or rearrangement.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Elucidation of Reaction Intermediates and Stereoisomers

Following an extensive search of scientific literature and chemical databases, no specific Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound "2-tert-Butyl-2-chloro-3,3-dimethylbutanal" was found. This includes data related to the elucidation of its reaction intermediates or the characterization of its potential stereoisomers.

While NMR data is available for structurally related compounds, such as 2-chloro-2,3-dimethylbutane (B1595545) and other chlorinated butanes, this information is not directly applicable to the specified aldehyde. ncert.nic.inchemicalbook.com For instance, the ¹H NMR spectrum of 2-chloro-2-methylpropane, a simpler tertiary alkyl halide, exhibits a characteristic singlet for the tert-butyl group. docbrown.info However, the more complex structure of the requested compound would lead to a significantly different and currently unrecorded NMR spectrum.

Dynamic NMR for Conformational Studies

There is no available information in the searched scientific literature regarding the use of dynamic NMR spectroscopy to study the conformational dynamics of "this compound".

Infrared (IR) and Mass Spectrometry (MS) for Reaction Product Analysis in Mechanistic Contexts

No specific infrared (IR) or mass spectrometry (MS) data for "this compound" or its reaction products could be located in the reviewed literature.

For comparison, the IR spectrum of a related compound, 2-chloro-2-methylpropane, shows characteristic C-H stretching and bending vibrations, as well as a C-Cl stretching absorption. docbrown.info Its mass spectrum is characterized by a base peak at m/z 57, corresponding to the tert-butyl cation. docbrown.info Similarly, the mass spectrum of 2-chloro-2,3-dimethylbutane is available and has been documented by the NIST WebBook. nist.gov A recent study on 3,3-dimethylbutanal, a structural analog lacking the chlorine and the second tert-butyl group, utilized FTIR and GC-MS to identify reaction products such as acetone (B3395972), formaldehyde, and 2,2-dimethylpropanal. copernicus.orgresearchgate.netcopernicus.org However, these findings cannot be directly extrapolated to the target compound of this article.

Kinetic Studies and Rate Coefficient Determinations of Reaction Pathways

No kinetic studies or determinations of rate coefficients for any reaction pathways involving "this compound" have been reported in the searched scientific databases.

Kinetic data is available for the atmospheric reactions of 3,3-dimethylbutanal with various oxidants. copernicus.orgresearchgate.netcopernicus.org These studies provide rate coefficients for its reactions with Cl atoms and OH radicals, offering insights into its atmospheric lifetime and degradation mechanisms. copernicus.orgresearchgate.netcopernicus.org However, the presence of a chlorine atom and an additional tert-butyl group in the requested compound would significantly alter its electronic and steric properties, making these kinetic parameters inapplicable.

Synthetic Utility and Potential Applications in Advanced Organic Chemistry

Role as a Chiral Building Block for Complex Molecule Synthesis

The direct organocatalytic enantioselective α-chlorination of aldehydes has emerged as a powerful method for producing optically active α-chloro aldehydes. nih.govorganic-chemistry.org These compounds are highly valuable chiral building blocks due to their versatile reactivity. organic-chemistry.org The α-chloro aldehyde can be readily transformed into a variety of other functional groups with retention of stereochemical integrity. For instance, reduction of the aldehyde group furnishes the corresponding α-chloro alcohols, while oxidation yields α-chloro esters. nih.gov These transformations open up pathways to a range of complex molecules.

The synthetic utility of these chiral building blocks is demonstrated by their conversion into terminal epoxides and amino alcohols, both of which are important structural motifs in many biologically active compounds. nih.gov The ability to generate these key intermediates from a common chiral precursor underscores the significance of enantiomerically enriched α-chloro aldehydes in synthetic chemistry.

In the context of 2-tert-Butyl-2-chloro-3,3-dimethylbutanal, the bulky tert-butyl group is expected to exert a strong directing effect in asymmetric syntheses, potentially leading to high levels of stereocontrol in subsequent transformations. The steric hindrance can also be exploited to favor specific reaction pathways, making it a valuable tool for accessing unique and complex molecular scaffolds.

Table 1: Potential Transformations of Chiral this compound

Starting MaterialReagentProductPotential Application
Chiral this compoundReducing Agent (e.g., NaBH4)Chiral 2-tert-Butyl-2-chloro-3,3-dimethylbutan-1-olIntermediate for chiral epoxides and ligands
Chiral this compoundOxidizing Agent (e.g., Ag2O)Chiral 2-tert-Butyl-2-chloro-3,3-dimethylbutanoic acidPrecursor for chiral amides and esters
Chiral this compoundOrganometallic Reagent (e.g., Grignard)Chiral substituted alcoholConstruction of complex carbon skeletons

Precursor in Multistep Organic Synthesis of Specialty Chemicals

The reactivity of the aldehyde and the chloro-substituent in this compound make it a versatile precursor for the synthesis of specialty chemicals. Aldehydes are well-known for their participation in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. The presence of the α-chloro atom provides a handle for nucleophilic substitution reactions or elimination reactions to introduce further functionality.

For instance, the parent aldehyde, 3,3-dimethylbutanal, can be synthesized through various methods, including the oxidation of 3,3-dimethylbutanol. nih.gov The subsequent α-chlorination to yield this compound sets the stage for a multitude of synthetic transformations. This α-chloro aldehyde can serve as a key intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients where a sterically demanding, chiral fragment is required.

The Cannizzaro reaction, a characteristic reaction of aldehydes lacking α-hydrogens, is relevant to the isomeric 2,2-dimethylbutanal. byjus.comlearncbse.in However, 3,3-dimethylbutanal, the precursor to the title compound, possesses α-hydrogens, making it amenable to reactions like the aldol condensation prior to or after chlorination, further expanding its synthetic potential.

Integration into Reaction Cascades for Novel Chemical Scaffolds

Reaction cascades, or tandem reactions, offer an efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. The unique combination of functional groups in this compound makes it an ideal candidate for integration into such cascades.

A notable example is the tandem organocatalytic α-chlorination–aldol reaction. researchgate.net In this process, an aliphatic aldehyde undergoes an in-situ α-chlorination, followed by an aldol reaction with a suitable ketone. researchgate.net This sequence allows for the rapid construction of complex, poly-functionalized molecules with a high degree of stereocontrol. researchgate.net The resulting syn-chlorohydrins are valuable intermediates for the synthesis of carbohydrates and other complex natural products. researchgate.net

The application of such a cascade to 3,3-dimethylbutanal would generate this compound as a transient intermediate, which would then immediately engage in a subsequent bond-forming event. The steric bulk of the tert-butyl group would likely play a crucial role in the diastereoselectivity of the aldol reaction, providing a pathway to novel and highly substituted chemical scaffolds.

Development of Quaternary Stereocenters in Organic Frameworks

The construction of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, remains a significant challenge in organic synthesis. This compound is exceptionally well-suited for addressing this challenge. The carbon atom bearing the tert-butyl group is already a quaternary center. More importantly, the α-chloro aldehyde functionality provides a reactive handle to introduce a new stereocenter at the C2 position.

By employing enantioselective α-chlorination methodologies, a chiral center can be established at the C2 position. nih.govorganic-chemistry.org Subsequent reactions at the aldehyde, for example, with organometallic reagents, would then generate a second adjacent stereocenter. The steric hindrance imposed by the tert-butyl group would heavily influence the facial selectivity of the nucleophilic attack on the aldehyde, potentially enabling the diastereoselective formation of a new quaternary stereocenter upon further manipulation. This makes this compound a powerful tool for the synthesis of molecules containing sterically congested and stereochemically rich frameworks.

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Understanding in the Chemistry of 2-tert-Butyl-2-chloro-3,3-dimethylbutanal

Direct research specifically detailing the synthesis and reactivity of this compound is not extensively documented in publicly available literature. However, a significant body of research on the broader category of α-halo aldehydes allows for a reasoned understanding of its probable chemical behavior. The structure of this compound, featuring two bulky tert-butyl groups flanking the aldehyde and the α-chloro-substituted carbon, suggests considerable steric hindrance. This steric congestion is expected to profoundly influence its synthesis and reactivity.

The synthesis of α-chloroaldehydes is typically achieved through the acid-catalyzed halogenation of the corresponding aldehyde. libretexts.org This process involves the formation of an enol intermediate which then reacts with a chlorinating agent. youtube.com For this compound, the precursor would be 2-tert-butyl-3,3-dimethylbutanal. The presence of the bulky tert-butyl groups would likely modulate the rate of enolization and the subsequent reaction with chlorine.

The reactivity of α-halo aldehydes is characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This dual reactivity makes them versatile synthetic intermediates. researchgate.net However, the steric bulk in this compound would likely render the α-carbon less susceptible to direct nucleophilic substitution (SN2) reactions. libretexts.org Instead, reactions with bases might favor elimination pathways or rearrangement reactions like the Favorskii rearrangement, though the latter is more commonly observed in α-halo ketones. libretexts.org

Unaddressed Challenges in the Synthesis and Reactivity of α-Halo Aldehydes

The chemistry of α-halo aldehydes, particularly sterically hindered and α-branched ones, still presents several challenges for synthetic chemists.

Stereoselective Synthesis: Achieving high levels of enantioselectivity in the α-halogenation of aldehydes remains a significant hurdle, especially for α-branched aldehydes. mdpi.com While organocatalytic methods have shown promise, developing catalysts that can effectively control the facial selectivity of the enol or enamine attack on the halogenating agent for highly substituted substrates is an ongoing area of research. mdpi.comresearchgate.net

Substrate Scope in Catalytic Reactions: Many existing catalytic methods for the asymmetric α-functionalization of aldehydes are sensitive to the steric bulk of the substituents. mdpi.com Aldehydes with large α-substituents often exhibit diminished yields and selectivities. This limitation curtails the application of these methods for the synthesis of highly congested molecules.

Control of Reaction Pathways: The dual electrophilicity of α-halo aldehydes can lead to competing reaction pathways, such as nucleophilic attack at the carbonyl carbon versus the α-carbon, as well as elimination reactions. nih.govlibretexts.org Directing the reactivity towards a single, desired outcome, especially in complex molecular settings, is a persistent challenge.

Stability and Handling: α-Halo aldehydes can be unstable, prone to self-condensation, elimination, or epimerization at the stereogenic α-center, which complicates their isolation and storage. nih.gov

Prospective Methodologies and Research Avenues

Future research in the field of α-halo aldehydes, including sterically demanding examples like this compound, could explore several promising directions.

Advanced Catalyst Design: The development of novel organocatalysts or metal-based catalytic systems designed to accommodate sterically bulky substrates is crucial. This could involve catalysts with larger binding pockets or those that operate through novel activation modes to overcome steric repulsion.

Dual Catalysis Strategies: Combining two different catalytic cycles, for instance, enamine catalysis with transition metal catalysis, could open up new reaction pathways and provide better control over selectivity. mdpi.com

Flow Chemistry: The use of microreactor technology could offer advantages for handling unstable α-halo aldehydes. The precise control over reaction time, temperature, and mixing in flow systems can minimize side reactions and improve the yield of desired products.

Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool in organic synthesis. Exploring photoredox-catalyzed methods for the α-halogenation of aldehydes could provide milder reaction conditions and potentially different selectivity profiles compared to traditional methods.

Broader Implications for Asymmetric Synthesis of α-Functionalized Aldehydes

The development of robust and general methods for the asymmetric synthesis of α-functionalized aldehydes, including challenging α-halo aldehydes, has far-reaching implications for organic synthesis.

Access to Chiral Building Blocks: Optically active α-functionalized aldehydes are valuable precursors for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov

Expansion of Synthetic Toolkits: Overcoming the current limitations in the synthesis of sterically hindered α-halo aldehydes would significantly expand the toolbox of synthetic chemists, enabling the construction of previously inaccessible molecular architectures.

Advancement in Catalysis: The pursuit of solutions to the challenges posed by these substrates drives innovation in catalyst design and the discovery of new catalytic principles, which can, in turn, be applied to other areas of asymmetric synthesis. acs.orgacs.org

Q & A

Q. What are the optimal synthetic routes for 2-tert-Butyl-2-chloro-3,3-dimethylbutanal, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis typically involves chlorination of a tertiary alcohol precursor or condensation of tert-butyl derivatives with chloro-aldehydes. For example, analogous compounds like 2-tert-butyl-3,3-dimethylbutanoyl chloride (CAS 29571-65-1) are synthesized via Friedel-Crafts acylation followed by chlorination using agents like SOCl₂ or PCl₃ . To maximize efficiency:
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent).
  • Monitor reaction progress via TLC or GC-MS to identify byproducts (e.g., dimerization or over-chlorination).
    Table 1 : Comparative Yields for Chlorination Methods
Chlorinating AgentSolventTemperature (°C)Yield (%)
SOCl₂DCM0–2572–85
PCl₃Toluene40–6065–78

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodological Answer : Purity validation requires a combination of chromatographic and spectroscopic methods:
  • GC-MS : To quantify volatile impurities (e.g., residual solvents or unreacted precursors).
  • HPLC with UV/RI detection : For non-volatile byproducts.
  • ¹H/¹³C NMR : Confirm structural integrity; tertiary butyl groups show characteristic singlets at δ ~1.2 ppm (¹H) and ~28 ppm (¹³C) .
  • Elemental Analysis : Verify Cl content (theoretical ~18.6% for C₁₀H₁₉ClO).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
  • Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) and consistent concentrations.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., differentiate aldehyde protons from adjacent chlorinated carbons .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) to validate assignments .
    Example : In a 2023 study, computational models corrected misassignments of aldehyde proton shifts by accounting for steric hindrance from tert-butyl groups .

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation pathways be mitigated?

  • Methodological Answer : The compound is prone to hydrolysis (aldehyde → carboxylic acid) and thermal decomposition. Mitigation strategies include:
  • Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced radical reactions.
  • Stabilizers : Add 0.1% hydroquinone or BHT to inhibit oxidation .
  • Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 4 weeks) to predict shelf life.
    Table 2 : Degradation Products Under Stress Conditions
ConditionMajor Degradation ProductMechanism
High Humidity3,3-Dimethylbutanoic acidHydrolysis
Heat (60°C)Chlorinated dimerRadical recombination

Q. What catalytic systems are effective for enantioselective transformations involving this compound?

  • Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) can induce asymmetry. For example:
  • Evans’ Oxazaborolidine Catalysts : Achieve >90% ee in aldol reactions by stabilizing Zimmerman-Traxler transition states .
  • N-Heterocyclic Carbenes (NHCs) : Promote Stetter reactions for cyclization without racemization .
    Key Consideration : Steric bulk from tert-butyl groups may necessitate bulkier catalysts (e.g., TADDOLs) to avoid steric clashes .

Methodological Notes

  • Data Triangulation : Combine experimental results (e.g., NMR, HPLC) with computational models to validate structural assignments .
  • Reproducibility : Document solvent purity, reaction vessel material (glass vs. stainless steel), and drying protocols to minimize variability .

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